
2'-(chlorométhyl)-4-fluoro-5-isopropyl-2-méthoxy-4'-(trifluorométhyl)-1,1'-biphényle
Vue d'ensemble
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .
Synthesis Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of similar compounds can be obtained using various spectroscopic techniques . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Applications De Recherche Scientifique
Médecine : Applications pharmacologiques
Le groupe trifluorométhyle dans les composés est connu pour améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques . Ce composé, avec ses groupes fonctionnels spécifiques, peut servir de précurseur ou d'intermédiaire dans la synthèse de médicaments qui nécessitent des cycles aromatiques fluorés pour leurs effets pharmacologiques . Par exemple, des médicaments comme Ubrogepant, utilisé pour la migraine aiguë, et Berotralstat, pour l'angio-œdème héréditaire, contiennent des motifs structuraux similaires .
Agriculture : Protection des cultures
En agriculture, les dérivés de la trifluorométhylpyridine, qui partagent des propriétés similaires avec le composé en question, sont largement utilisés pour la protection des cultures . La présence du groupe trifluorométhyle est cruciale dans le développement de nouveaux produits agrochimiques qui protègent les cultures des ravageurs et des maladies . Le composé pourrait être utilisé dans la synthèse de nouveaux pesticides ou herbicides.
Science des matériaux : Synthèse de matériaux avancés
Les composés contenant des groupes chlorométhyle et trifluorométhyle sont précieux dans la science des matériaux pour la synthèse de matériaux avancés . Ils peuvent être utilisés comme intermédiaires dans la création de polymères ou de revêtements présentant des propriétés spécifiques, telles qu'une résistance accrue à la chaleur ou aux produits chimiques.
Electronique : Composés fluorés dans les dispositifs électroniques
Les composés organiques fluorés, en raison de leurs propriétés électriques uniques, sont essentiels dans l'industrie électronique . Ils peuvent être utilisés dans la production de semi-conducteurs, d'écrans à cristaux liquides et d'autres composants électroniques où une stabilité dans des conditions à haute énergie est requise.
Sciences de l'environnement : Remédiation environnementale
Les dérivés du composé pourraient potentiellement être utilisés dans les processus de remédiation environnementale. Par exemple, les composés fluorés sont souvent impliqués dans la dégradation des polluants ou la synthèse de matériaux qui peuvent capturer des substances nocives de l'environnement .
Catalyse : Synthèse de molécules fluorées
En catalyse, le composé pourrait être utilisé pour introduire des groupes contenant du fluor dans d'autres molécules . Cela est particulièrement précieux dans la synthèse de produits pharmaceutiques et d'agrochimiques fluorés, où le groupe trifluorométhyle peut modifier considérablement l'activité et les propriétés du produit final.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZUUGNGGXWZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647778 | |
| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875551-28-3 | |
| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(1-methylethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875551283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(CHLOROMETHYL)-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9QRM42E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


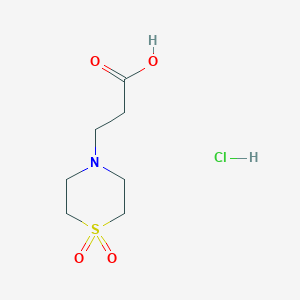


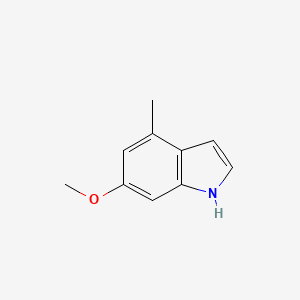


![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

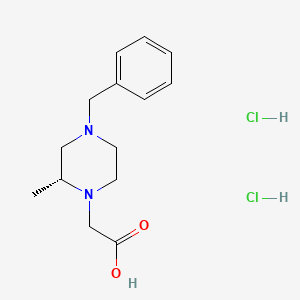
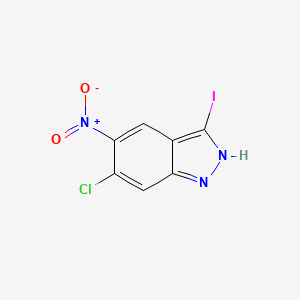
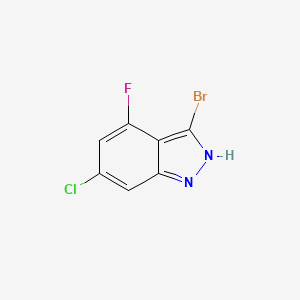

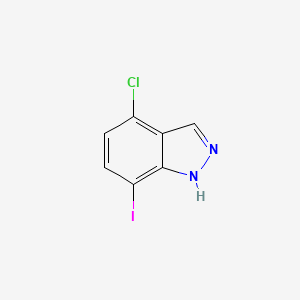
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
